molecular formula C14H22N2O2 B10975409 1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine

1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine

Cat. No.: B10975409
M. Wt: 250.34 g/mol
InChI Key: KUDWOAQTUJICJT-UHFFFAOYSA-N
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Description

1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of a six-membered ring. This specific compound is characterized by the presence of cyclopropylcarbonyl groups at positions 1 and 4, and methyl groups at positions 2 and 5 of the piperazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine typically involves the reaction of 2,5-dimethylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Dimethylpiperazine+2Cyclopropylcarbonyl chlorideThis compound+2HCl\text{2,5-Dimethylpiperazine} + 2 \text{Cyclopropylcarbonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 2,5-Dimethylpiperazine+2Cyclopropylcarbonyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines with different functional groups.

Scientific Research Applications

1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylcarbonyl groups can interact with active sites of enzymes, leading to inhibition or activation of enzymatic reactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylphosphino)butane: An organophosphorus compound used in coordination chemistry.

    1,4-Bis(phenylethynyl)benzene: A compound used in liquid crystal applications.

    Cyclopropylcarbonyl derivatives: Compounds containing cyclopropylcarbonyl groups with varying structures and properties.

Uniqueness

1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring. The presence of cyclopropylcarbonyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

[4-(cyclopropanecarbonyl)-2,5-dimethylpiperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C14H22N2O2/c1-9-7-16(14(18)12-5-6-12)10(2)8-15(9)13(17)11-3-4-11/h9-12H,3-8H2,1-2H3

InChI Key

KUDWOAQTUJICJT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C2CC2)C)C(=O)C3CC3

Origin of Product

United States

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